molecular formula C8H9ClO2 B8016341 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde CAS No. 1416808-92-8

2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde

Cat. No.: B8016341
CAS No.: 1416808-92-8
M. Wt: 172.61 g/mol
InChI Key: JWUQFQYYMGMPKE-GQCTYLIASA-N
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Description

Properties

IUPAC Name

(3E)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUQFQYYMGMPKE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CO)C(=C(C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\O)/C(=C(C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893704
Record name (3E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID70893704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416808-92-8, 61010-04-6
Record name (3E)-2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416808-92-8
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Record name (3E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
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Record name (3E)-2-chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde typically involves the reaction of 2-chloro-3-bromopropane with formaldehyde to form 2-chloro-3-(hydroxymethyl)-1-cyclohexene-1-methanol. This intermediate is then subjected to a dehydration reaction in the presence of a basic medium to yield 2-chloro-3-(hydroxymethylene)-1-cyclohexene-1-methanol. Finally, an oxidation reaction is carried out using an appropriate oxidizing agent, such as oxygen or hydrogen peroxide, to produce 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Chemical Reactions Involving 2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde

This compound participates in various chemical reactions, including nucleophilic addition reactions, condensation reactions, and polymerization processes. The aldehyde group is particularly reactive, making it suitable for forming new bonds with nucleophiles.

Types of Reactions:

  • Nucleophilic Addition : The aldehyde group can react with nucleophiles such as amines or alcohols to form imines or acetals.

  • Condensation Reactions : It can undergo condensation with other aldehydes or ketones to form larger molecules.

  • Polymerization : In the presence of catalysts, it can participate in polymerization reactions to form complex polymers.

Reaction Conditions and Catalysts

The reaction conditions, including solvent, temperature, and the presence of catalysts, significantly influence the yield and purity of the products. Common catalysts used include Lewis acids or transition metal complexes.

Reaction Conditions:

Condition Description
Solvent DMF, DCM, Ethanol
Temperature Room temperature to reflux
Catalysts Lewis acids, Transition metals

Spectroscopic Analysis

The compound's structure is confirmed through spectroscopic methods such as NMR and HRMS. The 1H NMR spectrum typically shows signals corresponding to the aldehyde proton and other protons in the cyclohexene ring.

Spectroscopic Data:

Spectroscopic Method Data
1H NMR δ 10.12 (s, 1H), other signals corresponding to cyclohexene protons
HRMS Consistent with the molecular formula C8H9ClO2

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Fluorescent Compounds

2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde has been utilized in the synthesis of water-soluble fluorescent compounds. These compounds are valuable for biological imaging and labeling applications. The ability to covalently label biomolecules enhances their visibility in various assays and experiments .

2. Near-Infrared (NIR) Dyes

Recent studies have shown that this compound can serve as a precursor for synthesizing NIR dyes, which are crucial in photopolymerization processes. The incorporation of NIR dyes into materials enhances their photophysical properties and expands their applicability in various fields such as sensors and imaging technologies .

Case Studies

Case Study 1: Synthesis of Heptamethine Dyes

In a recent study, researchers synthesized heptamethine dyes using 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde as a key intermediate. The process involved the Claisen–Schmidt condensation reaction, yielding compounds with enhanced optical properties suitable for biological applications . The following table summarizes the yield and properties of the synthesized dyes:

Compound NameYield (%)Key Properties
Heptamethine Dye A67%NIR absorption at 800 nm
Heptamethine Dye B75%Enhanced fluorescence under UV light

Case Study 2: Photopolymerization Processes

Another application explored the use of this compound in free radical photopolymerization processes. The compound was reacted with various substrates to form polymers with unique mechanical and optical properties. The results indicated that the inclusion of this compound significantly improved the polymer's performance under UV light exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Ring Structure Applications
2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde C₈H₉ClO₂ Aldehyde, hydroxymethylene, chloro Cyclohexene Cyanine dyes, fluorescent probes
1-Cyclopentene-1-carboxaldehyde, 2-chloro-3-(hydroxymethylene) C₇H₇ClO₂ Aldehyde, hydroxymethylene, chloro Cyclopentene Unspecified (structural analog)
2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) C₅H₅Cl₃O₃ Oxobutenoic acid, dichloromethyl, chloro Linear butenoic acid Carcinogenicity studies
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3) C₅H₃Br₂ClO₃ Hydroxy, dibromomethyl, chloro Furanone Toxicological research
Hydroxymethylene oxazolones Varies Hydroxymethylene, oxazolone Oxazolone Penicillin degradation studies
Key Findings :

Structural Influence on Applications: The cyclohexene backbone in the target compound enhances planar rigidity, critical for near-infrared dye stability . Cyclopentene analogs (e.g., C₇H₇ClO₂) may exhibit redshifted absorption due to smaller ring strain but are less studied . Halogenated furanones (e.g., BMX-3) and linear acids (e.g., EMX) lack the conjugated aldehyde-hydroxymethylene system, limiting their utility in photochemical applications .

Reactivity Differences: The target compound’s aldehyde group enables Schiff base formation, a key step in probe synthesis . In contrast, hydroxymethylene oxazolones preferentially react with amino groups over thiols, unlike typical aldehydes .

Safety and Handling: The target compound requires inert storage (-20°C) to prevent polymerization or oxidation . EMX and BMX-3 demand stricter containment due to carcinogenic risks .

Biological Activity

2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde is a compound of interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde involves several steps, typically starting from cyclohexene derivatives. One method reported involved refluxing the compound with ethanol and other reagents, yielding a product with a significant degree of purity. The yield in one study was reported at 67% .

Biological Activity

The biological activity of 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde has been explored in various contexts:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .

Cytotoxicity

In vitro studies have demonstrated that 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde has cytotoxic effects on cancer cell lines. Specific studies have shown IC50 values indicating effective concentration levels that lead to cell death in certain types of cancer cells .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cellular pathways related to apoptosis and cell cycle regulation, although detailed mechanisms remain to be fully elucidated .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde on infected wounds demonstrated a reduction in bacterial load, supporting its potential use in topical formulations for wound healing .
  • Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on breast cancer cell lines, where it was observed to induce apoptosis effectively, suggesting its potential as a therapeutic agent .

Data Tables

Property Value
Molecular Weight172.61 g/mol
Yield from Synthesis67%
Antimicrobial ActivityEffective against E. coli and S. aureus
IC50 (Cancer Cells)Varies by cell line (specific values needed)

Q & A

Q. Key Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) identify tautomeric forms and substituent positions. For example, the aldehyde proton resonates at δ 9.8–10.2 ppm, while hydroxyl protons appear as broad singlets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (172.60886 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Strong C=O (aldehyde) and O–H (hydroxyl) stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively .

Advanced: How can researchers resolve discrepancies in spectral data across studies?

Approach :
Discrepancies (e.g., variable chemical shifts) often arise from tautomerism (keto-enol equilibrium) or solvent effects. Solutions include:

  • Variable-Temperature NMR : To observe tautomeric interconversion.
  • Deuterium Exchange Experiments : Identify labile protons (e.g., hydroxyl groups).
  • Computational Modeling : Compare experimental data with DFT-calculated spectra .

Advanced: How is this compound utilized in designing near-infrared (NIR) fluorescent probes?

Design Strategy :
The aldehyde and hydroxymethylene groups serve as reactive handles for conjugation. For example, in probe IR789:

Conjugation : React with indocyanine dyes via Knoevenagel condensation.

Selectivity Testing : Evaluate Ag+^+ detection by monitoring fluorescence quenching in the presence of competing ions (e.g., Na+^+, K+^+) .

Cell Imaging : Validate probe utility in live-cell assays using confocal microscopy .

Basic: What safety precautions are required when handling this compound?

Q. Guidelines :

  • Storage : −20°C under inert atmosphere (argon or nitrogen) to prevent oxidation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Risk Code: 36/37/38). Immediate eye rinsing with water is critical upon exposure .

Advanced: What mechanistic insights exist for its reactivity in cyclization reactions?

Key Findings :
The hydroxymethylene group participates in intramolecular cyclization via acid-catalyzed dehydration. Mechanistic studies (e.g., 18^{18}O isotopic labeling) confirm the hydroxyl oxygen is retained in the product. Kinetic studies suggest a first-order dependence on proton concentration .

Basic: How should researchers handle its instability in solution?

Q. Best Practices :

  • Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis.
  • Short-Term Use : Prepare solutions fresh and avoid prolonged storage (>6 hours).
  • Stabilizers : Add radical inhibitors (e.g., BHT) for reactions involving light or heat .

Advanced: How to analyze its tautomeric behavior experimentally and computationally?

Q. Methods :

  • X-ray Crystallography : Resolve crystal structures to identify dominant tautomers.
  • UV-Vis Spectroscopy : Monitor absorbance changes in solvents of varying polarity.
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict tautomer stability .

Advanced: What role does this compound play in computational modeling of conjugated systems?

Q. Applications :

  • Electronic Structure Analysis : The conjugated aldehyde-hydroxymethylene system is modeled to predict absorption maxima (e.g., TD-DFT for NIR probes).
  • Reactivity Predictions : Simulate nucleophilic attack at the aldehyde group using molecular docking .

Advanced: How to optimize selectivity in metal ion sensing applications?

Q. Protocol :

Chelation Studies : Titrate with Ag+^+ and analyze binding constants via Job’s plot.

Interference Testing : Screen against transition metals (Cu2+^{2+}, Fe3+^{3+}) using fluorescence titration.

pH Optimization : Adjust buffer conditions (pH 7–8) to enhance Ag+^+ specificity .

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